molecular formula C10H16N2 B12103999 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine

Cat. No.: B12103999
M. Wt: 164.25 g/mol
InChI Key: QBXZPADILUVSJX-UHFFFAOYSA-N
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Description

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is a substituted propan-2-amine derivative featuring a 3,6-dimethylpyridin-2-yl moiety. The dimethylpyridine substituent enhances its lipophilicity and electronic properties, influencing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-(3,6-dimethylpyridin-2-yl)propan-2-amine

InChI

InChI=1S/C10H16N2/c1-7-5-6-8(2)12-9(7)10(3,4)11/h5-6H,11H2,1-4H3

InChI Key

QBXZPADILUVSJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C(C)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,6-dimethylpyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine serves as a versatile building block for synthesizing complex organic molecules. Its pyridine ring can undergo various chemical reactions, including oxidation and substitution, which are essential for the development of new compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential biological activities. It is being investigated for antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications. Studies have shown that derivatives of similar compounds can inhibit the growth of certain bacteria and fungi.

Medicine

The compound is also being studied as a pharmaceutical intermediate in drug development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in developing drugs aimed at treating infections or other diseases. Ongoing research aims to elucidate its mechanism of action and efficacy as a drug candidate .

Industry

In industrial applications, 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating compounds with specific functionalities required in various industrial processes.

Summary of Biological Activities

Activity Description References
AntimicrobialExhibits inhibitory effects against various bacterial strains
AntifungalPotential antifungal activity observed in preliminary studies
Pharmaceutical UseInvestigated as an intermediate in drug synthesis

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of derivatives based on 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine against common pathogens. Results indicated significant inhibition of growth for certain bacterial strains, suggesting its potential as an antimicrobial agent .
  • Drug Development Research : Research focused on synthesizing new derivatives from this compound to enhance its biological activity. The study highlighted modifications that improved binding affinity to target proteins involved in disease pathways .
  • Industrial Application Analysis : A case study explored the use of this compound in producing specialty chemicals for agricultural applications. The findings demonstrated its effectiveness in formulating products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pyridine ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1031721-46-6)

  • Structure : The pyridine ring is substituted with a trifluoromethyl group at position 6, enhancing electronegativity and metabolic stability.
  • Molecular Data: Formula: C₉H₁₂ClF₃N₂ (discrepancy noted in ; corrected formula: C₉H₁₁F₃N₂ from ) Molecular Weight: 204.20 g/mol ()
  • Key Differences : The trifluoromethyl group increases hydrophobicity and resistance to oxidative metabolism compared to dimethyl substituents .

2-(3,5-Dichlorophenyl)propan-2-amine (CAS 129960-45-8)

  • Structure : Replaces the pyridine ring with a dichlorophenyl group.
  • Molecular Data :
    • Formula: C₉H₁₀Cl₂N
    • Molecular Weight: 218.10 g/mol
  • Key Differences : The dichlorophenyl group confers higher halogen-mediated binding affinity in receptor interactions, as seen in phenethylamine derivatives ().

Functional Group Modifications

2-(1,3-Dioxaindan-5-yl)propan-2-amine (CAS 556053-68-0)

  • Structure : Incorporates a benzodioxol group instead of pyridine.
  • Molecular Data: Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7)

  • Structure : Chlorine substituent at position 6 of pyridine and a methyl group on the propan-1-amine chain.
  • Molecular Data :
    • Formula: C₉H₁₃ClN₂
    • Molecular Weight: 184.67 g/mol

Comparison of Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
2-(3,6-Dimethylpyridin-2-yl)propan-2-amine C₁₀H₁₅N₂ 163.24 3,6-Dimethylpyridine ~2.5
2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine C₉H₁₁F₃N₂ 204.20 6-Trifluoromethylpyridine ~3.8
2-(3,5-Dichlorophenyl)propan-2-amine C₉H₁₀Cl₂N 218.10 3,5-Dichlorophenyl ~3.2
2-(1,3-Dioxaindan-5-yl)propan-2-amine C₁₀H₁₃NO₂ 179.22 Benzodioxol ~1.8

Biological Activity

2-(3,6-Dimethylpyridin-2-yl)propan-2-amine, also known as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological targets.

Chemical Structure

The chemical structure of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine is characterized by a propan-2-amine backbone with a 3,6-dimethyl substitution on the pyridine ring. This structural configuration is believed to influence its biological activity significantly.

Biological Activities

The biological activities of 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds similar to 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine exhibit antibacterial properties. For instance, derivatives of related compounds have shown significant inhibition against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

3. Neurological Effects

There is an emerging interest in the potential neuropharmacological effects of this compound. Its structural similarities to known psychoactive substances suggest it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activity of compounds related to or derived from 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine:

StudyFindings
Lavorato et al. (2019) Demonstrated antibacterial activity against Gram-positive bacteria at low micromolar concentrations.
Research on DPP-4 Inhibitors (2016) Showed that similar compounds could inhibit DPP-4 activity effectively, suggesting potential for diabetes management .
Synthetic Studies (2020) Investigated novel derivatives that exhibited anti-fibrotic activity and other beneficial effects in vitro .

The precise mechanism by which 2-(3,6-Dimethylpyridin-2-yl)propan-2-amine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with various receptors and enzymes plays a critical role in its pharmacological profile.

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